molecular formula C20H29N5O3S B2611056 N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 906221-62-3

N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

Cat. No. B2611056
CAS RN: 906221-62-3
M. Wt: 419.54
InChI Key: UYNHVWDZBFVBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H29N5O3S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

DHFR Inhibitors and Antitumor Agents

Classical and nonclassical antifolates, including derivatives similar to the specified compound, have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors. These compounds exhibit significant potential as antitumor agents. The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues demonstrated excellent inhibitory effects on human DHFR and showed potent activity against tumor cell growth in culture, highlighting their promise as cancer therapeutics (Gangjee et al., 2007).

Dual Inhibitors of TS and DHFR

Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds were designed as potential dual inhibitors of thymidylate synthase (TS) and DHFR. The most potent dual inhibitor identified in this research exhibits significant inhibitory activity against both human TS and DHFR, suggesting a promising approach for the development of cancer treatments (Gangjee et al., 2008).

Antibacterial Agents

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at finding potent antibacterial agents. This work demonstrates the potential of these compounds, including derivatives related to the compound of interest, in treating bacterial infections due to their high activities against various bacterial strains (Azab et al., 2013).

Antimicrobial and Antitubercular Activities

Research on the synthesis of pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities indicates that these compounds, related to the chemical , show promise as both antibacterial and antitubercular agents. This study underscores the potential of these compounds in addressing infectious diseases, especially tuberculosis (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-20(2,3)10-13-22-16-15(18(27)25(5)19(28)24(16)4)17(23-13)29-11-14(26)21-12-8-6-7-9-12/h12H,6-11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNHVWDZBFVBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=C(C(=N1)SCC(=O)NC3CCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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